molecular formula C10H10ClNO3 B15315052 4-(5-Chloro-2-nitrophenyl)butan-2-one

4-(5-Chloro-2-nitrophenyl)butan-2-one

Cat. No.: B15315052
M. Wt: 227.64 g/mol
InChI Key: MNZUJTGNDISPGN-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of butanone, substituted with a 5-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-nitrophenyl)butan-2-one typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with a suitable ketone, such as butanone, under acidic or basic conditions. The reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-(5-Chloro-2-aminophenyl)butan-2-one.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

4-(5-Chloro-2-nitrophenyl)butan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-nitrophenyl)butan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    4-(5-Chloro-2-aminophenyl)butan-2-one: Similar structure but with an amino group instead of a nitro group.

    4-(5-Bromo-2-nitrophenyl)butan-2-one: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

4-(5-Chloro-2-nitrophenyl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

4-(5-chloro-2-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H10ClNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-6H,2-3H2,1H3

InChI Key

MNZUJTGNDISPGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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